S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a synthetic pathway was developed for N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide, which was designed to work as a selective degrader of histone deacetylase-3 (HDAC3) .Scientific Research Applications
Synthesis and Antimicrobial Applications
One significant application of compounds related to S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate involves their synthesis for antimicrobial purposes. The condensation of 4-aminophenylacetic acid with phthalic anhydride, resulting in (dioxoisoindolin-2-yl)phenylacetic acid, has been used as a key intermediate in the synthesis of derivatives with promising antimicrobial activity. These derivatives, characterized by various analytical and spectral data, have shown potential in antimicrobial studies, indicating their relevance in developing new antimicrobial agents (Bedair et al., 2006).
Anticonvulsant Evaluation
Another application is found in the synthesis of N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives, which incorporated essential amino acids with a GABA–phthalimide moiety. These compounds were evaluated for their anticonvulsant properties through initial screening using the maximal electroshock test and the sub-cutaneous Pentylenetetrazole test in mice. The compounds demonstrated the ability to suppress convulsions induced by electrical seizures, highlighting their potential as anticonvulsant candidates (Ahuja et al., 2014).
Anticancer Agent Synthesis
In the realm of anticancer research, the synthesis of compounds like 2-((9H-purin-6-ylthio) carbonothioyloxy) ethyl 1, 3-dioxoisoindolin-2 yl carbamodithioate and its analogs through the conjugation of 6-mercaptopurine or 2-aminothiazole with N-aminophthalimide using a dithiocarbamate spacer has been explored. These synthesized compounds, characterized by various spectroscopic techniques, offer a promising avenue for developing new anticancer agents (Nadhum & Mohammed, 2020).
Photoredox Catalysis in Synthesis
Photoredox catalysis has been employed in the synthesis of cyclic compounds through consecutive photoredox decarboxylative couplings of adipic acid active esters (bis(1,3-dioxoisoindolin-2-yl)-substituted hexanedioates) with substituted 1-(2-arylethynylsulfonyl)benzenes. This novel and efficient method under visible-light photocatalysis highlights the utility of such compounds in creating cyclic structures, expanding the scope of their applications in synthetic chemistry (Li et al., 2016).
Future Directions
The future directions for research on “S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate” and similar compounds could involve further exploration of their potential as selective degraders of specific proteins, such as histone deacetylase-3 (HDAC3) . This could have implications for the development of new therapeutic strategies for diseases associated with dysregulation of these proteins.
Mechanism of Action
Target of Action
The compound, also known as S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate, primarily targets Histone Deacetylase-3 (HDAC3) . HDAC3 is a member of the class-I histone deacetylases, which are zinc-dependent enzymes that catalyze the removal of acetyl groups from histone lysine residues . They play a crucial role in the regulation of gene expression and cell proliferation .
Mode of Action
The compound is designed to work as a selective degrader of HDAC3 . It interacts with HDAC3, inhibiting its activity and leading to changes in the acetylation status of histones . This can alter gene expression and influence various cellular processes .
Biochemical Pathways
The inhibition of HDAC3 affects the epigenetic regulation of gene expression . Dysregulation of HDAC3’s epigenetic activity has been implicated in a wide range of diseases, including cancer . Therefore, the compound’s action on HDAC3 can potentially influence disease progression and treatment outcomes .
Result of Action
The compound’s interaction with HDAC3 leads to changes in gene expression, which can have various molecular and cellular effects . The specific effects would depend on the context, including the specific genes affected and the type of cells involved .
Properties
IUPAC Name |
S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-6(15)19-5-9(16)13-8-4-2-3-7-10(8)12(18)14-11(7)17/h2-4H,5H2,1H3,(H,13,16)(H,14,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCLGZQBXOYSNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=CC=CC2=C1C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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